2-(1-ethyl-1H-pyrazol-4-yl)-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinolinecarboxamide core with pyrazole and trifluoroethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using trifluoroethanol and appropriate leaving groups.
Coupling with Quinolinecarboxamide Core: The final coupling step involves the reaction of the pyrazole intermediates with a quinolinecarboxamide derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-4-QUINOLINECARBOXAMIDE involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXOACETIC ACID: Shares the pyrazole ring but differs in the functional groups attached.
3(5)-SUBSTITUTED PYRAZOLES: Similar pyrazole core but with different substituents.
Uniqueness
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-4-QUINOLINECARBOXAMIDE is unique due to its combination of pyrazole and quinolinecarboxamide moieties, along with the trifluoroethoxy group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H19F3N6O2 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-N-[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C21H19F3N6O2/c1-2-29-10-14(8-25-29)19-7-17(16-5-3-4-6-18(16)28-19)20(31)27-15-9-26-30(11-15)13-32-12-21(22,23)24/h3-11H,2,12-13H2,1H3,(H,27,31) |
InChI Key |
NOCNXWCAFSQDEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN(N=C4)COCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.